molecular formula C8H7BrN2 B1408990 2-Amino-4-bromo-5-methylbenzonitrile CAS No. 1643156-28-8

2-Amino-4-bromo-5-methylbenzonitrile

Cat. No. B1408990
CAS RN: 1643156-28-8
M. Wt: 211.06 g/mol
InChI Key: JCJPRKRZXLJIGL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Amino-4-bromo-5-methylbenzonitrile is crucial for understanding its properties and reactivity. You can visualize the compound’s structure using tools like ChemSpider . It consists of a bromine atom (Br) attached to the fourth carbon of the benzene ring, an amino group (–NH2) at the second carbon, and a methyl group (–CH3) at the fifth carbon.


Physical And Chemical Properties Analysis

  • Melting Point : The compound’s melting point is approximately 92-95°C .

Scientific Research Applications

Drug Development

2-Amino-4-bromo-5-methylbenzonitrile: is a compound with potential applications in the pharmaceutical industry. Its structure allows for its use in the synthesis of various drug candidates. For instance, it can be utilized in the development of acetylcholinesterase inhibitors , which are crucial in treating neurodegenerative diseases like Alzheimer’s . The bromine atom present in the compound provides a reactive site for further functionalization, making it a valuable intermediate in medicinal chemistry.

Organic Synthesis

In organic chemistry, 2-Amino-4-bromo-5-methylbenzonitrile serves as a versatile building block. It can undergo nucleophilic substitution reactions, where the bromine atom can be replaced with other groups to synthesize a wide range of organic compounds . This reactivity is particularly useful in constructing complex molecules for further research and development.

Material Science

The unique properties of 2-Amino-4-bromo-5-methylbenzonitrile extend its application to material science. It can be involved in the synthesis of novel materials with specific electronic or photonic properties. Researchers can exploit its molecular structure to develop new materials for use in various high-tech applications .

Analytical Chemistry

Due to its distinct chemical structure, 2-Amino-4-bromo-5-methylbenzonitrile can be used as a standard or reagent in analytical methods such as HPLC, LC-MS, and UPLC. These techniques are essential for the qualitative and quantitative analysis of complex mixtures in research and industry .

properties

IUPAC Name

2-amino-4-bromo-5-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-2-6(4-10)8(11)3-7(5)9/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJPRKRZXLJIGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-bromo-5-methylbenzonitrile

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-2-iodo-4-methylaniline (5.25 g, 16.8 mmol) and zinc cyanide (0.988 g, 8.41 mmol) in DMF (80 mL) was subjected to three evacuate-fill cycles with nitrogen. The mixture was treated with tetrakis(triphenylphosphine)palladium (0.972 g, 0.841 mmol) and heated at 90° C. overnight. The cooled mixture was diluted with EtOAc and washed sequentially with 10% aqueous LiCl (twice) and brine. The aqueous layers were extracted with EtOAc, and the combined organic layers were dried and concentrated. The residue was purified by column chromatography on silica gel, eluting with EtOAc-hexanes (sequentially 1%, 2.5%, 5% and 50%), to give a brown solid. The residue was further purified by trituration with MeOH to give three crops of solid. The filtrate was again purified by column chromatography on silica gel, eluting with EtOAc-hexanes (5%, then 10%). The resulting solid was combined with the other crops to provide 2-amino-4-bromo-5-methylbenzonitrile as a tan solid (2.95 g, 83% yield). Mass spectrum m/z 211, 213 (M+H)+.
Quantity
5.25 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
0.988 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.972 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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